(2-Amino-5-(pentafluorosulfanyl)phenyl)acetonitrile is a fluorinated organic compound with significant interest in synthetic chemistry and potential applications in medicinal chemistry. Its chemical formula is , and it has a molecular weight of approximately 258.21 g/mol. The compound is characterized by the presence of a pentafluorosulfanyl group, which imparts unique properties that can enhance biological activity and stability in various chemical environments.
(2-Amino-5-(pentafluorosulfanyl)phenyl)acetonitrile falls under the category of organofluorine compounds, specifically those containing sulfur-fluorine bonds. This classification highlights its relevance in both organic synthesis and materials science.
The synthesis of (2-Amino-5-(pentafluorosulfanyl)phenyl)acetonitrile can be achieved through various methodologies. One notable approach involves the introduction of the pentafluorosulfanyl group via electrophilic substitution reactions on appropriately substituted aromatic compounds.
Technical Details:
Recent studies have also explored metal-free methods that utilize photochemical activation to achieve hydroxypentafluorosulfanylation, showcasing the versatility of synthetic pathways available for this compound .
The molecular structure of (2-Amino-5-(pentafluorosulfanyl)phenyl)acetonitrile features:
Data:
C1=CC(=C(C=C1S(F)(F)(F)(F)F)CC#N)N
The presence of multiple fluorine atoms significantly influences the electronic properties and reactivity of the molecule.
(2-Amino-5-(pentafluorosulfanyl)phenyl)acetonitrile can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions.
Technical Details:
Research has indicated that compounds with pentafluorosulfanyl groups exhibit unique reactivity patterns due to their electron-withdrawing nature, which can stabilize intermediates in radical reactions .
The mechanism of action for (2-Amino-5-(pentafluorosulfanyl)phenyl)acetonitrile primarily involves its interactions as a nucleophile or electrophile in various synthetic pathways.
Data:
The pentafluorosulfanyl group enhances lipophilicity, potentially increasing membrane permeability and biological activity.
Relevant Data:
The presence of fluorine atoms contributes to unique thermal and chemical stability characteristics compared to non-fluorinated analogs .
(2-Amino-5-(pentafluorosulfanyl)phenyl)acetonitrile has several potential applications:
Research indicates that incorporating pentafluorosulfanyl groups can enhance metabolic stability and alter pharmacokinetic properties, making such compounds valuable in drug development .
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1